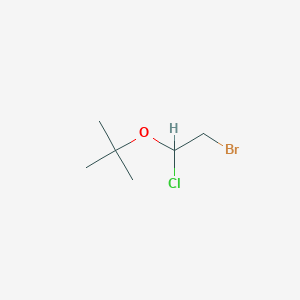
3-Tetradecyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tetradecyl-1,3-oxazolidine is a heterocyclic organic compound featuring a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tetradecyl-1,3-oxazolidine typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. One common method is the reaction of tetradecylamine with glyoxal under mildly basic conditions to form the oxazolidine ring. The reaction can be catalyzed by chiral magnesium phosphate, which promotes the formation of hemiaminal intermediates that subsequently cyclize to form the oxazolidine ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure and temperature conditions to facilitate the reaction between tetradecylamine and glyoxal. The use of catalysts such as chiral magnesium phosphate enhances the efficiency and selectivity of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Tetradecyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amines and alcohols
Substitution: Functionalized oxazolidines
Wissenschaftliche Forschungsanwendungen
3-Tetradecyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in transition metal catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of oxazolidinone antibiotics.
Industry: Utilized as a moisture scavenger in polyurethane coatings and as a performance modifier in paints.
Wirkmechanismus
The mechanism of action of 3-Tetradecyl-1,3-oxazolidine involves its ability to form stable complexes with various substrates. In biological systems, it can inhibit protein synthesis by binding to the ribosomal peptidyl transferase center, thereby preventing the formation of peptide bonds . This mechanism is similar to that of oxazolidinone antibiotics, which target bacterial ribosomes and inhibit protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antimicrobial properties.
Oxazolines: Unsaturated analogues of oxazolidines with similar chemical reactivity but different biological activities.
Thiazolidines: Contain sulfur instead of oxygen in the ring, exhibiting different chemical and biological properties.
Uniqueness: 3-Tetradecyl-1,3-oxazolidine is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane permeability. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers .
Eigenschaften
CAS-Nummer |
116624-61-4 |
|---|---|
Molekularformel |
C17H35NO |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
3-tetradecyl-1,3-oxazolidine |
InChI |
InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-17-18/h2-17H2,1H3 |
InChI-Schlüssel |
WHOKMPBNKLQWKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
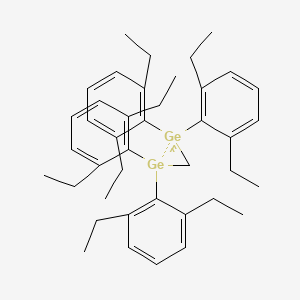
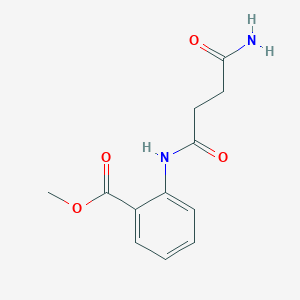
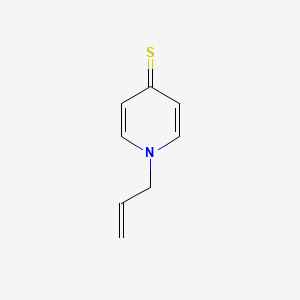

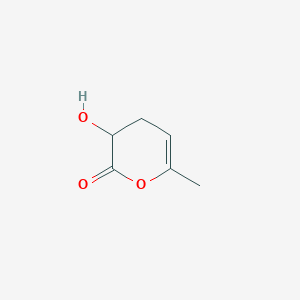
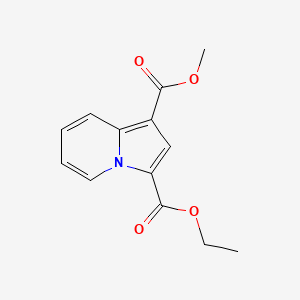
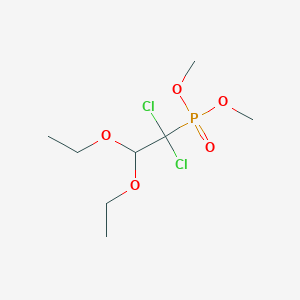
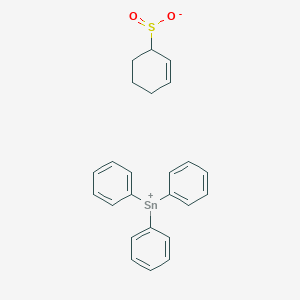
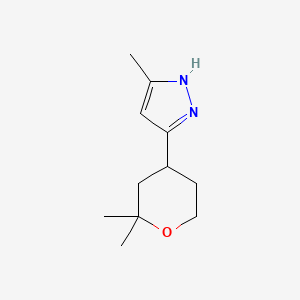
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
